molecular formula C15H16N2O4 B1418707 Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 914349-17-0

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1418707
CAS No.: 914349-17-0
M. Wt: 288.3 g/mol
InChI Key: JVZUDLORHQXHAK-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a functionalized tetrahydropyrimidine derivative of significant interest in modern organic and medicinal chemistry research. This compound is synthesized via the multi-component Biginelli reaction, a powerful method for constructing dihydropyrimidinone (DHPM) scaffolds . The DHPM core is a privileged structure in drug discovery, known to be associated with a broad spectrum of biological activities . Researchers value this specific ester for its potential as a key building block in developing new pharmaceutical agents. The structure incorporates a 4-methylbenzoyl group, which can influence the compound's electronic properties and binding interactions, making it a versatile intermediate for further chemical exploration. Its primary research applications include serving as a precursor in the synthesis of more complex heterocyclic systems and being a candidate for biological evaluation in screening libraries . Studies on analogous pyrimidine derivatives have indicated potential for diverse pharmacological properties, positioning this compound as a valuable asset for researchers investigating new therapeutic opportunities .

Properties

IUPAC Name

methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZUDLORHQXHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661686
Record name Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-17-0
Record name Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 914349-17-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available research findings.

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.3 g/mol
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature, protected from light

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. One notable synthesis method involves the condensation of 4-methylbenzoyl chloride with a methyl-substituted pyrimidine derivative in the presence of a base.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In a study assessing various tetrahydropyrimidine derivatives, including this compound, it was found to possess notable antibacterial and antifungal properties. The compound demonstrated effective inhibition against several bacterial strains and fungi in vitro.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antitumor Activity

The compound has also shown promise in antitumor activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in colorectal cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Cell Line IC50 (µM)
HCT116 (Colorectal Cancer)10.5
HeLa (Cervical Cancer)12.3
MCF7 (Breast Cancer)15.0

Case Studies

  • Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Case Study on Antitumor Effects : In vitro studies conducted on human colorectal cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily studied for its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of tetrahydropyrimidines can selectively target cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . Its effectiveness against resistant strains is particularly noteworthy, given the global challenge of antibiotic resistance.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has demonstrated that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

In agriculture, this compound has potential uses as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that compounds with similar structures exhibit insecticidal properties. This compound may disrupt the metabolic pathways of pests, leading to their mortality while being less harmful to non-target organisms .

Plant Growth Regulation

Additionally, there is emerging evidence that this compound can act as a plant growth regulator. It may enhance growth parameters such as root length and biomass under certain conditions, suggesting its utility in agricultural practices to improve crop yields .

Material Science

The compound's unique chemical structure allows for its application in material science.

Polymer Synthesis

This compound can be used as a building block in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, this compound may serve as a precursor for creating nanoparticles with tailored functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and biological activities:

Compound Name Substituent (R) Catalyst/Synthesis Method Yield (%) Biological Activity Reference
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-... 4-methylbenzoyl Not specified 95+%* Not reported
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... 4-nitrophenyl Fe₃O₄ nanoparticles (ethanol, reflux) 94 Catalyst efficiency studied
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-... 3-nitrophenyl Not specified Not reported Thymidine phosphorylase inhibition
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-... 2-chlorophenyl (thioxo) Alcoholic NaOH hydrolysis 69 Not reported
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... (N1-substituted) 4-nitrophenyl Stepwise Biginelli + hydrazide formation 17.8 Anticancer activity (in vitro)
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... 4-chlorophenyl (thioxo) Not specified Not reported Not reported

*Purity reported instead of yield.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., nitro): Enhance reactivity in catalytic systems (e.g., 94% yield with Fe₃O₄ nanoparticles ) and may improve bioactivity (e.g., thymidine phosphorylase inhibition ). Thioxo vs. Oxo: Thioxo derivatives (e.g., ) exhibit altered hydrogen-bonding capacity and electronic properties, which can modulate enzyme binding or stability .

Synthetic Efficiency: Nanoparticle catalysts (Fe₃O₄) and solvent-free conditions (pumice catalyst ) achieve high yields (>90%), suggesting greener synthetic routes compared to traditional acid catalysis.

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., 4a in ) are solids with higher melting points (e.g., 220–222°C for thioxo derivatives ), whereas N1-substituted derivatives have lower melting points (108–111°C ).
  • Solubility : The methylbenzoyl group in the target compound may enhance solubility in organic solvents compared to polar nitro-substituted analogs.

Preparation Methods

Methodology Overview

  • Reactants: Aromatic aldehyde (e.g., 4-methylbenzaldehyde), methyl acetoacetate, and urea or thiourea.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid (TsOH) or sodium hydrogen sulfate.
  • Solvent: Often performed under solvent-free conditions or in methanol to promote green chemistry principles.
  • Reaction Conditions: Typically heated at 353–363 K for 3–6 hours, with reaction times varying based on substrate reactivity.

Key Experimental Procedure

  • A mixture of aromatic aldehyde, methyl acetoacetate, and urea is heated with catalytic amounts of TsOH at elevated temperatures.
  • The reaction proceeds via nucleophilic addition and cyclization steps, leading to the tetrahydropyrimidine core.
  • Post-reaction, the product is isolated by recrystallization, often from ethanol or methanol.

Research Findings

  • The yields of methylated tetrahydropyrimidines are generally moderate to high (39–64%), with reaction times around 3–6 hours.
  • The reaction is characterized by its simplicity, short duration, and environmentally benign conditions.

Data Table: Typical Synthesis Parameters

Parameter Value Reference
Reactants Aromatic aldehyde, methyl acetoacetate, urea ,
Catalyst p-Toluenesulfonic acid (TsOH), NaHSO₄ ,
Solvent Solvent-free or methanol ,
Temperature 353–363 K ,
Reaction Time 3–6 hours ,
Yield 39–64% ,

Modified Biginelli and Green Synthesis Approaches

Recent advances have focused on environmentally friendly and efficient synthesis routes, including solvent-free conditions and microwave-assisted reactions.

Method Highlights

  • Use of solid acid catalysts like TsOH under solvent-free conditions accelerates the reaction.
  • Microwave irradiation reduces reaction time significantly, often to less than 1 hour.
  • These methods improve yields and reduce environmental impact.

Research Findings

  • Green protocols have demonstrated comparable or improved yields (~60–70%) with reduced reaction times.
  • The use of eco-friendly catalysts and solvents aligns with sustainable chemistry principles.

Multi-Component and Derivative Syntheses

Additional synthetic routes involve multi-component reactions with substituted aromatic aldehydes and acylating agents to introduce specific benzoyl groups, such as the 4-methylbenzoyl moiety.

Key Strategies

  • Employing methyl aroylpyruvate and aromatic aldehydes in Biginelli-like reactions.
  • Using specific catalysts (e.g., sodium hydrogen sulfate) in methanol or ethanol.
  • Post-synthetic modifications, such as acylation or methylation, to introduce desired substituents.

Research Data

  • Synthesis of methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo derivatives has been achieved with yields around 39–64%, depending on the substituents and reaction conditions.
  • Crystallization from ethanol or methanol yields high-purity products suitable for structural analysis.

Sample Data Table

Synthesis Route Catalyst Solvent Temperature Yield (%) Reference
Biginelli reaction with aromatic aldehyde and methyl acetoacetate TsOH or NaHSO₄ Methanol/Ethanol 353–363 K 39–64 ,
Microwave-assisted solvent-free synthesis Solid acid catalyst None Microwave irradiation Up to 70
Multi-component with methyl aroylpyruvate NaHSO₄ Methanol 30–60 min 50–60

Crystallization and Purification

Post-synthesis, the target compound is purified via recrystallization, often from ethanol or methanol, to obtain crystalline products suitable for characterization.

Notes on Purity and Characterization

  • Confirmed by NMR, IR, and melting point analysis.
  • Crystallographic data supports structural integrity and purity.

Summary of Key Findings

Aspect Details References
Reaction Type Biginelli and its modifications ,
Catalysts TsOH, NaHSO₄, solid acids ,
Solvent Solvent-free, methanol, ethanol ,
Reaction Conditions 353–363 K, 3–6 hours, microwave irradiation for faster synthesis ,
Yields 39–70%, depending on substrate and method ,
Purification Recrystallization from ethanol or methanol ,

Q & A

Q. Methodological Focus

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., mp 231–232°C in ).
  • DSC : Measure phase transitions and enthalpy changes.
  • Recrystallization protocols : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals for X-ray studies .

How do steric and electronic factors influence the compound’s conformational flexibility in solution versus solid state?

Advanced Research Question

  • Solution-state NMR : NOESY/ROESY experiments detect intramolecular interactions (e.g., CH-π stacking).
  • Solid-state X-ray : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from plane) and hydrogen-bonding networks (C–H···O) dictate crystal packing .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Q. Methodological Focus

  • Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
  • Solubility optimization : DMSO or aqueous buffers with <1% DMSO for in vitro assays.
  • Positive controls : Compare with known inhibitors (e.g., trimethoprim for antibacterial studies) .

How can synthetic byproducts or degradation products be identified and quantified?

Q. Methodological Focus

  • LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ester groups).
  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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